Home > Products > Screening Compounds P21759 > 1-Benzyl-6,7-dimethoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one
1-Benzyl-6,7-dimethoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one - 866727-07-3

1-Benzyl-6,7-dimethoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one

Catalog Number: EVT-3086627
CAS Number: 866727-07-3
Molecular Formula: C26H23NO4
Molecular Weight: 413.473
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(2-Fluorophenyl)-6,7-methylenedioxyquinolin-4-one Monosodium Phosphate (CHM-1-P-Na)

    Compound Description: CHM-1-P-Na is a 2-phenylquinolin-4-one derivative developed as a potential anticancer drug candidate. [ [] ] It exhibits significant anticancer activity against various tumor cell lines. [ [] ]

2-(3-Fluorophenyl)-5-hydroxy-6-methoxyquinolin-4-one (3b)

    Compound Description: This compound is another potent 2-phenylquinolin-4-one derivative, displaying significant cytotoxic activity against a variety of tumor cell lines. [ [] ] It selectively inhibits 14 out of 60 cancer cell lines in a National Cancer Institute evaluation. [ [] ] Preliminary mechanism studies suggest it affects the tyrosine autophosphorylation of the insulin-like growth factor-1 receptor (IGF-1R). [ [] ]

Sodium 2-(3-Fluorophenyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-5-yl Phosphate (15)

    Compound Description: This compound is the monophosphate derivative of 2-(3-Fluorophenyl)-5-hydroxy-6-methoxyquinolin-4-one (3b). [ [] ] It displays potent anticancer activity exceeding that of doxorubicin in a Hep3B xenograft mouse model. [ [] ]

N-(2,3-Dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine (2)

    Compound Description: This compound is a crucial intermediate in the synthesis of Doxazosin, an anti-hypertensive drug used for treating hypertension and benign prostatic hyperplasia. [ [] ]

4-Amino-2-chloro-6,7-dimethoxyquinazolines (4)

    Compound Description: This class of compounds serves as precursors in the synthesis of anti-hypertensive agents like Doxazosin. [ [] ] They react with N-acylalkylenediamines, such as compound N-(2,3-Dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine (2), to produce these pharmacologically active compounds. [ [] ]

Overview

1-Benzyl-6,7-dimethoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline and its derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound has garnered attention due to its potential applications in medicinal chemistry.

Source

The synthesis of 1-benzyl-6,7-dimethoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one can be traced back to research involving isoquinoline derivatives, which are often synthesized through various organic reactions involving starting materials like methyleugenol. The compound's structure suggests it may be derived from multiple synthetic pathways that include cyclization and functional group transformations.

Classification

This compound is classified as a dihydroquinoline derivative, characterized by the presence of a benzyl group and methoxy substituents on the quinoline ring. Its classification is significant for understanding its chemical behavior and potential pharmacological effects.

Synthesis Analysis

The synthesis of 1-benzyl-6,7-dimethoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one typically involves several key steps:

Data

  • Molecular Formula: C₁₈H₁₉N₁O₃
  • Molecular Weight: Approximately 295.35 g/mol
  • Key Functional Groups: Methoxy groups (-OCH₃), carbonyl group (=O), and a benzyl group.
Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include:

  1. Addition Reaction: Methyleugenol reacts with formic acid.
  2. Hydrolysis: The formation of a secondary alcohol from an ester.
  3. Ritter Reaction: Involves the formation of an amide from an alcohol and cyanide.
  4. Cyclization Reaction: A critical step where the amide forms the quinoline structure through dehydration facilitated by sulfuric acid.

These reactions are crucial for constructing the complex molecular architecture of the target compound.

Mechanism of Action

The mechanism of action for compounds like 1-benzyl-6,7-dimethoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one often involves interaction with various biological targets:

  • Enzyme Inhibition: Dihydroquinoline derivatives may inhibit enzymes such as monoamine oxidase or acetylcholinesterase, which are relevant in neuropharmacology.
  • Antioxidant Activity: The presence of methoxy groups can enhance antioxidant properties by scavenging free radicals.

Quantitative data on binding affinities or inhibitory constants would be essential for further elucidation but may vary based on experimental conditions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents like dichloromethane but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Can undergo further functionalization due to available reactive sites on the aromatic rings.

Relevant analyses such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy confirm the presence of expected functional groups and structural integrity .

Applications

The potential applications of 1-benzyl-6,7-dimethoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one include:

  • Pharmaceutical Development: As a candidate for drug development targeting neurological disorders due to its possible enzyme inhibition properties.
  • Antioxidant Research: Investigated for its potential role in reducing oxidative stress in biological systems.

Research into this compound continues to expand its relevance in medicinal chemistry and pharmacology .

Introduction to Quinoline Derivatives in Medicinal Chemistry

Nomenclature and Structural Classification of 1-Benzyl-6,7-dimethoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one

The compound 1-Benzyl-6,7-dimethoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one follows systematic IUPAC nomenclature that precisely defines its molecular architecture. The root name "1,4-dihydroquinolin-4-one" establishes the core bicyclic structure comprising a benzene ring fused to a 4-pyridone ring with two reduced states. Positional modifiers indicate substitutions: a benzyl group at N1, methoxy groups at C6 and C7, and a para-methyl-substituted benzoyl moiety at C3. The molecular formula is C₂₇H₂₅NO₅, with a molecular weight of 443.49 g/mol [1].

Structurally, the compound integrates three distinct pharmacophoric elements:

  • Dihydroquinolin-4-one core: Provides planar geometry for DNA intercalation or enzyme binding and hydrogen-bonding sites at C4=O and N1
  • Benzyl substituent at N1: Enhances lipophilicity and influences conformational flexibility
  • 3-(4-Methylbenzoyl) group: Introduces torsional flexibility and extended π-conjugation for hydrophobic pocket interactions

Table 1: Structural Components and Functional Properties

Structural RegionFunctional GroupsPhysicochemical Contributions
Quinolin-4-one coreEnone system (C2=C3-C4=O), pyridine-like N1Hydrogen-bond acceptance (C4=O), weak basicity (N1), UV chromophore
C6/C7 positionsMethoxy (-OCH₃) groupsElectron-donating effects, metabolic resistance, enhanced membrane permeability
N1 substituentBenzyl group (C₆H₅-CH₂-)Increased lipophilicity (cLogP ≈ 3.8), π-stacking capability
C3 substituent4-Methylbenzoyl (p-toluoyl)Conformational flexibility, hydrophobic pocket complementarity

The methoxy groups adopt coplanar orientations with the quinoline ring, maximizing resonance effects, while the 4-methylbenzoyl group exhibits torsional freedom enabling adaptive binding. Hydrogen-bonding sites include the C4 carbonyl (strong acceptor), N1 (weak donor), and methoxy oxygen atoms (weak acceptors), collectively facilitating interactions with biomolecular targets [1] [6].

Historical Context: Evolution of Dihydroquinoline-Based Pharmacophores

The therapeutic exploration of dihydroquinolin-4-ones originated with natural alkaloid isolation in the 1970s. Gephyrotoxin (1977), a hexahydropyrroloquinoline from Dendrobates histrionicus frogs, demonstrated noncompetitive inhibition of nicotinic acetylcholine receptors, establishing the scaffold's neuropharmacological potential [2]. This discovery prompted synthetic efforts to optimize bioactivity, leading to simplified dihydroquinoline analogs. Early structure-activity relationship (SAR) studies revealed that hexahydropyrrolo[1,2-a]quinolinediones (e.g., compound 3) retained analgesic and antiemetic activities with reduced toxicity compared to natural alkaloids [2].

The 1990s–2000s witnessed strategic innovations in quinoline-based pharmacophores:

  • Antiproliferative benzoyl derivatives: Nanjappa et al. demonstrated that 1-(4-methylbenzoyl)pyrrolo[1,2-a]quinolines (e.g., compound 6b) exhibited 92.88% radical scavenging capacity and 99% EGFR tyrosine kinase inhibition at 300–500 μg/mL, superior to unsubstituted benzoyl analogs. Molecular docking confirmed critical hydrogen bonding via carbonyl groups rather than the quinoline nitrogen [2].
  • Tubulin-targeting agents: Introduction of 3,4,5-trimethoxybenzoyl at C1 (compound 7) yielded nanomolar potencies against renal (A498, GI₅₀ 27 nM) and ovarian (OVCAR-3, GI₅₀ 77 nM) cancers through tubulin polymerization inhibition [2].
  • Cyanopyrrole derivatives: 3-Cyanopyrrolo[1,2-a]quinolines (8a-g) maintained cytotoxicity (IC₅₀ 34–83 nM) against colon and breast cancers, while oxo or ester substitutions abolished activity, highlighting the electronic sensitivity of C3 modifications [2].

Table 2: Key Milestones in Dihydroquinolin-4-one Pharmacophore Development

Time PeriodTherapeutic FocusStructural InnovationsBioactivity Advancements
1970s–1980sNeuroactive agentsHexahydropyrroloquinolinesMuscarinic antagonism, analgesic effects
1990sAntioxidant/kinase inhibitors1-Benzoyl-4-methyl derivatives (e.g., 6b)EGFR inhibition (99% at 500 μg/mL), radical scavenging
2000sAntitubulin agents3-Cyanopyrroloquinolines (e.g., 8d)Apoptosis induction (IC₅₀ 34 nM vs HCT116)
2010s–presentTargeted therapies3-Aroyl-1,4-dihydroquinolin-4-onesImproved selectivity for kinase and DNA targets

This evolution reflects a paradigm shift from natural product mimics to rationally designed hybrids where the dihydroquinolin-4-one core serves as a versatile platform for substituent optimization [2] [6].

Significance of Benzyl and 4-Methylbenzoyl Substituents in Bioactivity Modulation

The benzyl group at N1 and 4-methylbenzoyl moiety at C3 are critical determinants of the compound's pharmacological profile. SAR analyses across quinoline derivatives reveal that N1-benzylation enhances CNS penetration due to increased lipophilicity (ΔlogP +1.2 versus NH analogs) and metabolic stability by shielding the nitrogen lone pair from cytochrome P450 oxidation. In neuroactive quinolines, benzyl substitution improved in vivo activity by 3-fold in analgesic models compared to N-H or N-methyl derivatives [2] [9].

The 4-methylbenzoyl (p-toluoyl) group at C3 demonstrates optimal steric and electronic properties for antitumor activity:

  • Methyl para-substitution: Balances electron-donating capacity (σₚₐᵣₐ ≈ -0.17) and lipophilicity (π ≈ 2.1), enhancing membrane permeability while maintaining resonance stabilization
  • Hydrophobic complementarity: The toluoyl group occupies hydrophobic enzyme pockets critical for antitumor activity, as evidenced by 3-(4-methylbenzoyl) analogs showing 92.88% antioxidant capacity versus 72.1% for unsubstituted benzoyl derivatives [2]
  • Conformational effects: Methyl group rotation enables adaptive binding to tubulin's colchicine site, explaining the 35 nM GI₅₀ against MDA-MB-435 melanoma cells observed in structurally related compounds [2]

Table 3: Bioactivity Modulation Through Substituent Effects

Substituent PositionChemical GroupKey SAR FindingsMechanistic Implications
N1Benzyl3-fold ↑ CNS activity vs N-H; metabolic stability via P450 shieldingEnhanced blood-brain barrier penetration; reduced first-pass metabolism
C34-Methylbenzoyl92.88% radical scavenging vs 72.1% (unsubstituted); sub-100 nM IC₅₀ in tubulin assaysOptimal hydrophobic pocket filling; torsional adaptability to binding sites
C6/C7Dimethoxy↑ membrane permeability (logP +0.8 vs dihydroxy); metabolic resistance to COMTSustained plasma concentrations; reduced phase II metabolism

C6/C7-dimethoxy substitution provides complementary benefits: enhanced logP (≈0.8 higher than dihydroxy analogs) protects against catechol-O-methyltransferase (COMT) metabolism while maintaining hydrogen-bonding capacity. This substitution pattern increases plasma half-lives by 2.3-fold in preclinical models compared to unsubstituted analogs, crucial for sustained target engagement [2] [9]. Molecular docking confirms that the 4-methylbenzoyl carbonyl oxygen coordinates with tubulin's T5 loop residues (Asn101, Ser178) via hydrogen bonding, while the methyl group induces favorable van der Waals contacts with Leu248 and Ala250. This dual interaction underpins the derivative's superior antiproliferative activity over other C3 substituents [2] [7].

Properties

CAS Number

866727-07-3

Product Name

1-Benzyl-6,7-dimethoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one

IUPAC Name

1-benzyl-6,7-dimethoxy-3-(4-methylbenzoyl)quinolin-4-one

Molecular Formula

C26H23NO4

Molecular Weight

413.473

InChI

InChI=1S/C26H23NO4/c1-17-9-11-19(12-10-17)25(28)21-16-27(15-18-7-5-4-6-8-18)22-14-24(31-3)23(30-2)13-20(22)26(21)29/h4-14,16H,15H2,1-3H3

InChI Key

SUMAKBLVWRBFRD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.